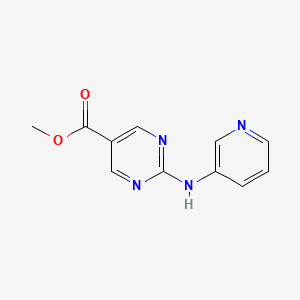

Methyl 2-(pyridin-3-ylamino)pyrimidine-5-carboxylate

Cat. No. B8522599

M. Wt: 230.22 g/mol

InChI Key: FICZPLPKWJUMPT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08030487B2

Procedure details

Two 20 mL microwave vials were each charged with methyl 2-aminopyrimidine-5-carboxylate (460.0 mg, 3.0 mmol), 3-bromopyridine (711.0 mg, 4.5 mmol), Pd2(dba)3 (110.0 mg, 0.12 mmol), XantPhos (208.3 mg, 0.36 mmol), Cs2CO3 (1.95 g, 6.0 mmol) and anhydrous dioxane (20 mL). The mixture was purged with argon gas for 15 min, then sealed and irradiated in a microwave (Initiator, Biotage) at 180° C. for 60 min. After cooling to room temperature, the cap was removed and the reaction mixtures were combined and diluted with ca. 100 mL of EtOAc. The resulting solution was concentrated in vacuo with ca. 15 g of silica gel. The loaded silica gel was taken to the ISCO system for further purification (80 g column, solid method, 0% to 20% MeOH gradient in DCM, 40 min method). Fractions, containing the product, were combined and concentrated in vacuo to give a reddish solid. The solid was washed with EtOAc (1×10 mL), Et2O (3×40 mL) and dried in vacuo to give the title compound as a fine beige powder (0.98 g, 47% yield).

[Compound]

Name

Two

Quantity

20 mL

Type

reactant

Reaction Step One

Name

Cs2CO3

Quantity

1.95 g

Type

reactant

Reaction Step Two

Name

Yield

47%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][N:3]=1.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[Cs+].[Cs+].O1CCOCC1>CCOC(C)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([NH:1][C:2]2[N:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:7]=2)[CH:14]=1 |f:2.3.4,7.8.9.10.11|

|

Inputs

Step One

[Compound]

|

Name

|

Two

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

460 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(C=N1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

711 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC=CC1

|

|

Name

|

Cs2CO3

|

|

Quantity

|

1.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

110 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

208.3 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was purged with argon gas for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiated in a microwave (Initiator, Biotage) at 180° C. for 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cap was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixtures

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting solution was concentrated in vacuo with ca. 15 g of silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The loaded silica gel was taken to the ISCO system for further purification (80 g column, solid method, 0% to 20% MeOH gradient in DCM, 40 min method)

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions, containing the product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a reddish solid

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with EtOAc (1×10 mL), Et2O (3×40 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)NC1=NC=C(C=N1)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.98 g | |

| YIELD: PERCENTYIELD | 47% | |

| YIELD: CALCULATEDPERCENTYIELD | 141.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |